![molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3](/img/structure/B2720920.png)
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a complex organic molecule characterized by a unique structure that includes trifluoromethyl groups and a fused ring system. This compound falls within the family of quinoline derivatives, which have garnered significant attention due to their diverse biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials
Synthesize the initial fragments, such as 2-(trifluoromethyl)phenyl and various intermediates necessary for constructing the dioxino and quinolinone components.
Ensure the purity and stability of these intermediates through crystallization or distillation.
Condensation Reactions
Utilize condensation reactions to form the dioxino and quinolinone structures.
Employ catalysts like Lewis acids (e.g., AlCl₃) to promote these reactions under controlled temperature and pH conditions.
Cyclization
Achieve cyclization through intramolecular reactions, facilitated by appropriate solvents and heat, to form the final fused ring structure.
Industrial Production Methods
Batch Processing
Execute synthesis in large reaction vessels, allowing precise control over reaction parameters.
Employ industrial-scale purification techniques like chromatography and recrystallization.
Flow Chemistry
Use continuous flow reactors to scale up the synthesis, enhancing efficiency and yield.
Incorporate real-time monitoring systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the quinoline ring, to form various quinolone derivatives.
Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction
The compound can be reduced to form different hydrogenated derivatives.
Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution
The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions can facilitate these substitutions.
Major Products
Oxidation: : Formation of quinolone oxides.
Reduction: : Formation of hydrogenated quinoline derivatives.
Substitution: : Introduction of various functional groups at the trifluoromethyl position.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry
Use as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms and kinetics involving its unique structure.
Biology
Enzyme Inhibition
Potential use as an inhibitor for specific enzymes involved in metabolic pathways.
Investigation of binding interactions with biological macromolecules.
Medicine
Pharmacological Research
Exploration of its potential as an anti-cancer or anti-inflammatory agent.
Use in the development of novel therapeutic agents targeting specific diseases.
Industry
Material Science
Application in the synthesis of advanced materials with unique electronic or optical properties.
Use in the development of sensors and diagnostic tools.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on the context:
Enzymatic Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting enzyme function.
Receptor Interaction: : Interacts with specific receptors, modulating signal transduction pathways.
Cellular Uptake: : Penetrates cellular membranes, affecting intracellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives
2-Phenylquinoline
4-Hydroxyquinoline
6-Methylquinoline
Uniqueness
The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and interaction with biological targets.
The fused ring system adds structural complexity, offering diverse chemical and biological activities.
Propriétés
IUPAC Name |
17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPFPPLHLSVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)
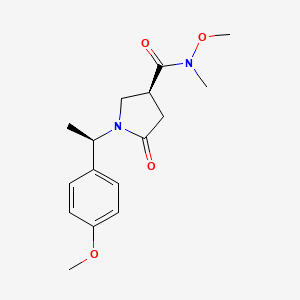


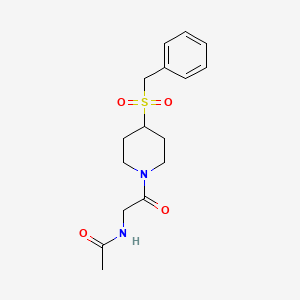
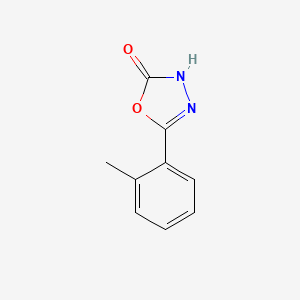
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
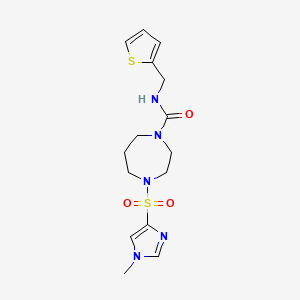
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
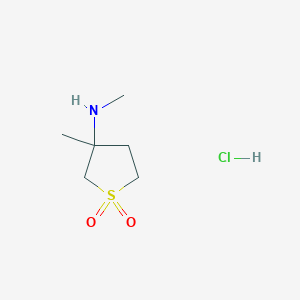
![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
